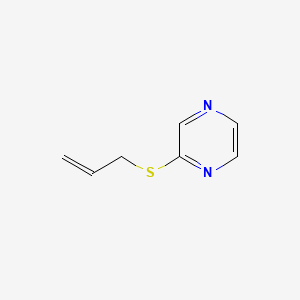
2-(Allylthio)pyrazine
Cat. No. B1227732
Key on ui cas rn:
164352-89-0
M. Wt: 152.22 g/mol
InChI Key: ZYBMMXTUPCNGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05658913
Procedure details


0.58 g of allyl alcohol was dissolved in 50 ml of dichloromethan and 2.89 g of triphenylphosphine and 1.96 g of N-bromosuccinimide were added thereto. The mixture was stirred at room temperature for 30 minutes, and 5 ml of dimethylformamide solution in which 1.0 g of 2-mercaptopyrazine and 1 ml of triethylamine were dissolved was added to the above solution. The resulting mixture was stirred at room temperature for 1 hour and poured into 100 ml of water. The organic layer was separated and concentrated to dryness. The residues were purified by silica gel chromatography using ethyl acetate:n-hexane=1:1 as an eluate to give 0.6 g of titled compound.








Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](O)[CH:2]=[CH2:3].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.BrN1C(=O)CCC1=O.CN(C)C=O.[SH:37][C:38]1[CH:43]=[N:42][CH:41]=[CH:40][N:39]=1>ClCCl.C(N(CC)CC)C.O>[CH2:1]([S:37][C:38]1[CH:43]=[N:42][CH:41]=[CH:40][N:39]=1)[CH:2]=[CH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.58 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
2.89 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.96 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
SC1=NC=CN=C1
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the above solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residues were purified by silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)SC1=NC=CN=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
